

Theoretical studies and DFT calculations of bis(glycinato)copper(II)

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Compound of Interest

Compound Name: *Bis(2-aminoacetoxycopper*

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An In-depth Technical Guide on Theoretical Studies and DFT Calculations of Bis(glycinato)copper(II)

Introduction

Bis(glycinato)copper(II), with the formula $[\text{Cu}(\text{H}_2\text{NCH}_2\text{COO})_2(\text{H}_2\text{O})_x]$ where x can be 0 or 1, is a coordination complex that has garnered significant attention in the fields of bioinorganic chemistry and pharmacology.^{[1][2]} It exists as two geometric isomers, cis and trans, which can interconvert under certain conditions, such as elevated temperatures.^{[1][3]} The study of these isomers is crucial for understanding their biological activity and potential as therapeutic agents. Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, electronic, and vibrational properties of these complexes, providing insights that complement experimental findings.^{[2][4][5]} This guide provides a comprehensive overview of the theoretical and computational approaches used to study bis(glycinato)copper(II), aimed at researchers, scientists, and professionals in drug development.

Computational and Experimental Methodologies

A synergistic approach combining theoretical calculations and experimental validation is essential for a thorough understanding of bis(glycinato)copper(II).

Theoretical Protocols: Density Functional Theory (DFT)

DFT calculations are a cornerstone in the computational analysis of transition metal complexes. [6] For bis(glycinato)copper(II), a variety of functionals and basis sets have been employed to predict its properties.

- **Geometry Optimization:** The first step in most theoretical studies is to determine the minimum energy structure of the molecule. [7] Geometry optimizations for both cis and trans isomers are typically performed using DFT. Common choices for functionals include B3LYP and M06, with the latter often being preferred for its better handling of noncovalent interactions. [4][5] The choice of basis set is also critical, with all-electron basis sets like 6-311+G(d,p) or the use of effective core potentials for the copper atom (e.g., LANL2DZ) being common. [4] It has been noted that smaller basis sets can sometimes lead to spurious minima. [4]
- **Vibrational Analysis:** Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. [8] These theoretical spectra can then be compared with experimental data for validation. [3][9]
- **Electronic Structure Analysis:** To understand the chemical reactivity and electronic properties, analyses such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are conducted. [10][11] The HOMO-LUMO energy gap is a key indicator of chemical stability. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and bonding interactions within the complex.
- **Solvent Effects:** To model the behavior of the complex in a biological environment, solvent effects are often included in the calculations, commonly through the use of a Polarized Continuum Model (PCM). [12] This is important as the stability of the isomers can be influenced by the surrounding medium. [4]

Experimental Protocols

Experimental work provides the real-world data necessary to benchmark and validate the theoretical models.

- **Synthesis of cis-bis(glycinato)copper(II) monohydrate:** This isomer is typically prepared by reacting copper(II) acetate monohydrate with glycine in a hot water/ethanol mixture. [1][13]

[14] Upon cooling, the cis isomer precipitates as needle-like crystals.[13][14] This isomer is considered the kinetically favored product.[13]

- Synthesis of trans-bis(glycinato)copper(II): The trans isomer, which is thermodynamically favored, can be obtained by heating the solid cis-monohydrate at temperatures around 180-200°C.[13] This process involves both dehydration and isomerization.[13]
- Characterization Techniques:
 - Infrared (IR) and Raman Spectroscopy: These techniques are used to probe the vibrational modes of the molecules.[14][15] The experimental spectra are compared with the calculated frequencies to assign vibrational bands and to distinguish between the cis and trans isomers based on their different symmetries.[14][16]
 - X-ray Diffraction: Single-crystal or powder X-ray diffraction is used to determine the precise three-dimensional structure of the complexes, including bond lengths and angles.[12][17] These experimental geometries are the ultimate benchmark for the accuracy of the DFT geometry optimizations.

Data Presentation

The following tables summarize key quantitative data from theoretical and experimental studies on bis(glycinato)copper(II).

Table 1: Comparison of Calculated and Experimental Geometries for cis- and trans-bis(glycinato)copper(II)

Parameter	Isomer	DFT Calculated Value (B3LYP)	Experimental Value (X-ray)
Cu-N Bond Length (Å)	cis	~2.00	~1.95 - 2.00
	trans	~1.98	
Cu-O Bond Length (Å)	cis	~1.95	~1.93 - 1.98
	trans	~1.94	
N-Cu-N Bond Angle (°)	cis	~90	~90
	trans	180 (idealized)	
O-Cu-O Bond Angle (°)	cis	~90	~90
	trans	180 (idealized)	

Note: The presented DFT values are approximate and can vary depending on the specific functional and basis set used. Experimental values are also subject to the crystalline environment.

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode	Isomer	DFT Calculated Frequency	Experimental IR Frequency
NH ₂ Symmetric Stretch	cis	~3300	~3300
	trans	~3300	
COO ⁻ Asymmetric Stretch	cis	~1600	~1605
	trans	~1590	
COO ⁻ Symmetric Stretch	cis	~1400	~1400
	trans	~1410	
Cu-N Stretch	cis	~450	~455
	trans	~460	
Cu-O Stretch	cis	~300	~305
	trans	~310	

Note: DFT calculated frequencies are often scaled to better match experimental values.[8]

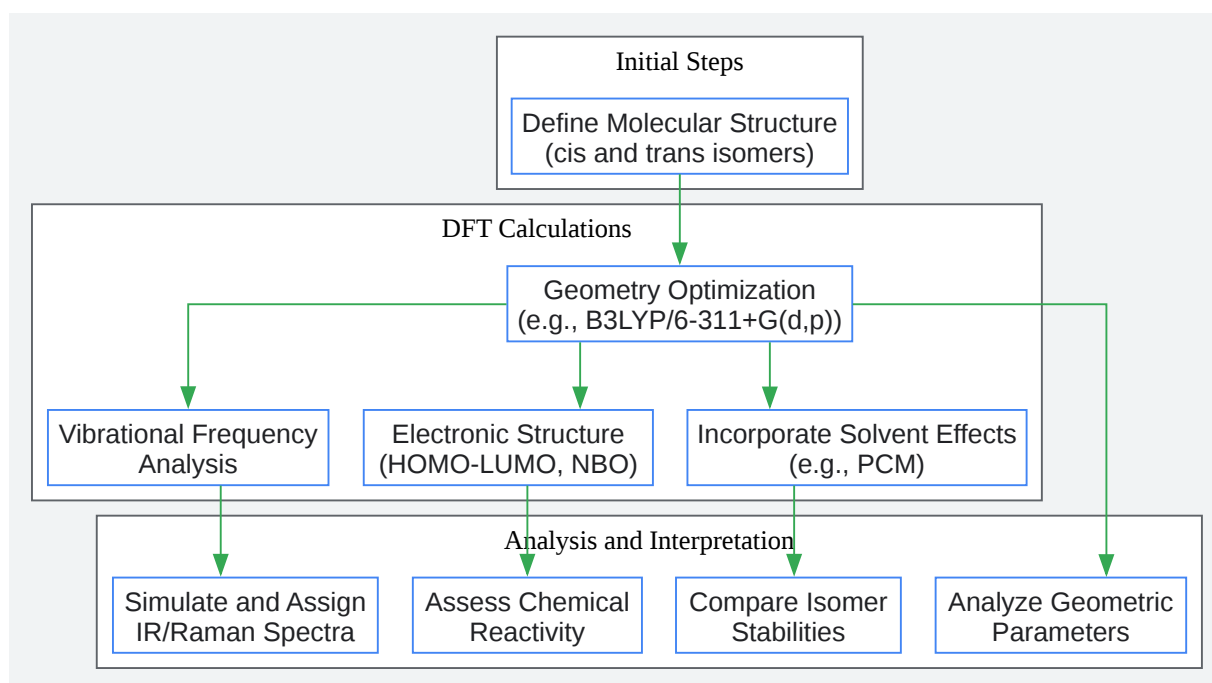
Table 3: Calculated Electronic Properties

Property	cis-bis(glycinato)copper(II)	trans-bis(glycinato)copper(II)
HOMO Energy (eV)	Variable	Variable
LUMO Energy (eV)	Variable	Variable
HOMO-LUMO Gap (eV)	Variable	Variable
Relative Energy (kcal/mol)	Higher	Lower (more stable)

Note: The absolute values of HOMO/LUMO energies are highly dependent on the computational method. The trans isomer is generally found to be more stable than the cis isomer in the gas phase.[4]

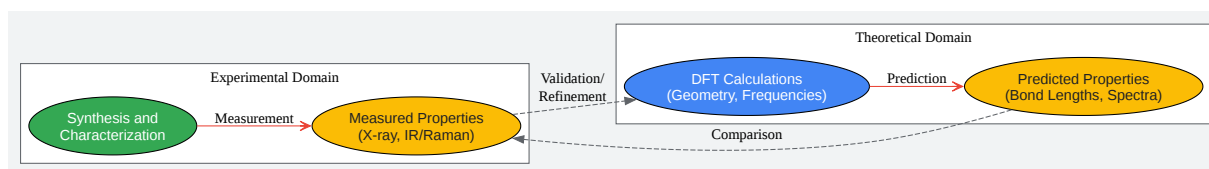
Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key processes and relationships in the study of bis(glycinato)copper(II).



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General workflow for the theoretical study of bis(glycinato)copper(II).



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The relationship between theoretical calculations and experimental validation.



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Simplified representation of the cis-trans isomerization process.

Discussion and Conclusion

Theoretical studies using DFT have proven to be a powerful approach for investigating the properties of bis(glycinato)copper(II). Geometry optimizations consistently show that the trans isomer is thermodynamically more stable than the cis isomer in the gas phase, a finding that aligns with experimental observations of thermal isomerization from cis to trans.[3][4] The energy difference between the solvated cis and trans minima is relatively small, suggesting that both isomers can coexist in solution.[18]

The analysis of calculated vibrational spectra allows for a detailed assignment of experimental IR and Raman bands.[8] For instance, the number of active IR bands for metal-ligand stretching vibrations can differ between the cis (C_2 symmetry) and trans (C_i symmetry) isomers, providing a clear spectroscopic marker for their identification.[14]

Electronic structure calculations, such as HOMO-LUMO analysis, provide valuable insights into the reactivity and potential biological interactions of the complex. The distribution of these

frontier orbitals can indicate the likely sites for nucleophilic or electrophilic attack, which is critical information for drug design and understanding mechanisms of action.

In conclusion, the combination of DFT calculations and experimental studies provides a robust framework for understanding the intricate details of bis(glycinato)copper(II). This knowledge is not only of fundamental chemical interest but also holds significant implications for the rational design of new copper-based therapeutic agents. The methodologies and findings presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of medicinal inorganic chemistry.

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